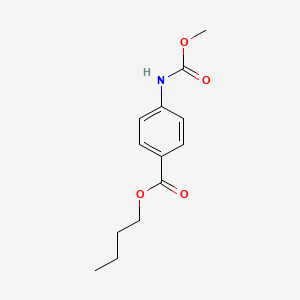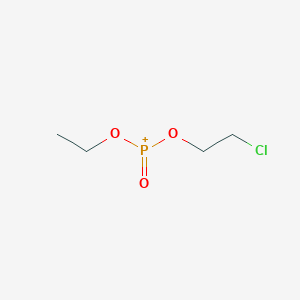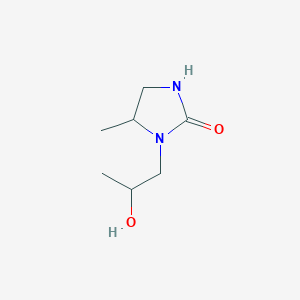
1-(2-Hydroxypropyl)-5-methylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxypropyl)-5-methylimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones It is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom at position 1 and a methyl group at position 5 of the imidazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxypropyl)-5-methylimidazolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 5-methylimidazolidin-2-one with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxypropyl)-5-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazolidinone ring can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of 1-(2-oxopropyl)-5-methylimidazolidin-2-one.
Reduction: Formation of 1-(2-hydroxypropyl)-5-methylimidazolidine.
Substitution: Formation of various substituted imidazolidinones depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-(2-Hydroxypropyl)-5-methylimidazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxypropyl)-5-methylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial cells. The hydroxypropyl group may enhance its solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
1-(2-Hydroxyethyl)-5-methylimidazolidin-2-one: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
1-(2-Hydroxypropyl)-5-ethylimidazolidin-2-one: Similar structure but with an ethyl group at position 5 instead of a methyl group.
1-(2-Hydroxypropyl)-4-methylimidazolidin-2-one: Similar structure but with the methyl group at position 4 instead of position 5.
Uniqueness: 1-(2-Hydroxypropyl)-5-methylimidazolidin-2-one is unique due to the specific positioning of the hydroxypropyl and methyl groups, which may confer distinct chemical and biological properties. Its unique structure may result in different reactivity and interactions compared to similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
6497-75-2 |
|---|---|
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
1-(2-hydroxypropyl)-5-methylimidazolidin-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-5-3-8-7(11)9(5)4-6(2)10/h5-6,10H,3-4H2,1-2H3,(H,8,11) |
Clave InChI |
GHSSGQJZCZSFFH-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC(=O)N1CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide](/img/structure/B14741260.png)
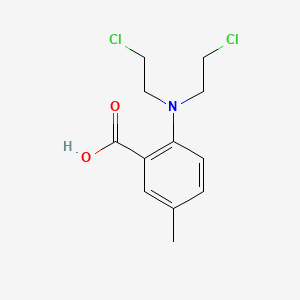

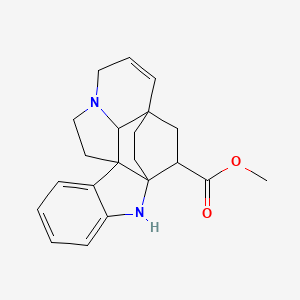
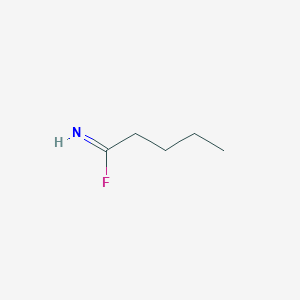
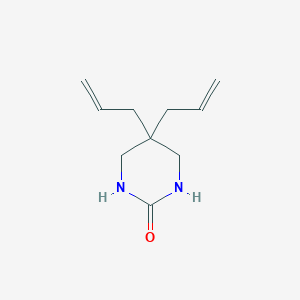
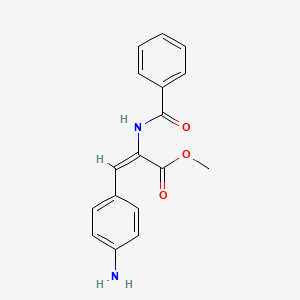

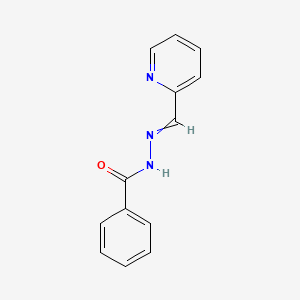

![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)

